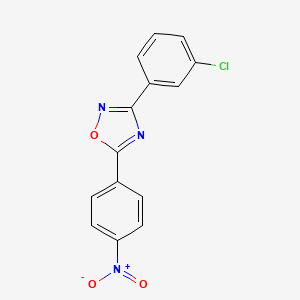

3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Cyclization: Various cyclizing agents and catalysts depending on the desired product.

Major Products Formed

Reduction: 3-(3-Aminophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Substitution: 3-(3-Substituted phenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole derivatives.

Cyclization: Complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer effects could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Chlorophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole

- 3-(3-Chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

- 3-(3-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(3-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole moiety has gained significant attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H8ClN3O3

- Molecular Weight : 283.67 g/mol

The presence of both chlorophenyl and nitrophenyl groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring may facilitate binding to biological macromolecules such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways relevant to disease processes.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

- A study reported that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 µM for some derivatives .

- Another investigation highlighted that compounds containing the oxadiazole moiety showed inhibitory activity against key cancer-related enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10c | HCT-116 | 1.82 | |

| Compound 5a | HePG-2 | 35.58 | |

| Compound 2 | PC-3 | 0.67 |

Antimicrobial Activity

Research has also indicated that oxadiazole derivatives possess notable antimicrobial properties:

- A study found that various oxadiazole compounds exhibited antibacterial and antifungal activities against multiple strains .

- The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Anti-inflammatory Activity

Oxadiazoles have been investigated for their anti-inflammatory effects:

- Several derivatives have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response .

Case Studies

- Anticancer Efficacy : A specific case study assessed the effects of a series of oxadiazole derivatives on human cancer cell lines. The study revealed that certain substitutions on the phenyl rings significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

- Antimicrobial Testing : In another case study, a new class of oxadiazole derivatives was synthesized and evaluated for their antimicrobial efficacy against resistant bacterial strains. The results indicated promising activity, warranting further exploration into their potential as therapeutic agents .

Properties

CAS No. |

633313-97-0 |

|---|---|

Molecular Formula |

C14H8ClN3O3 |

Molecular Weight |

301.68 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H8ClN3O3/c15-11-3-1-2-10(8-11)13-16-14(21-17-13)9-4-6-12(7-5-9)18(19)20/h1-8H |

InChI Key |

VUPFXECCPBUKMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.